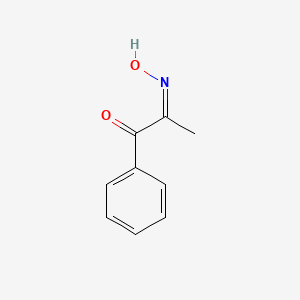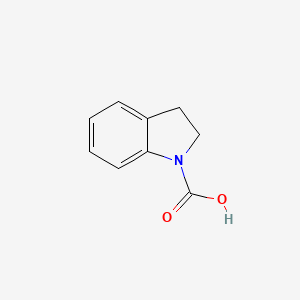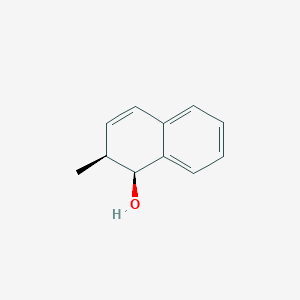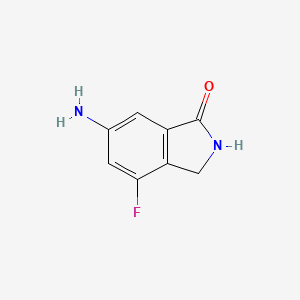
4-Methyl-1H-indole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This compound, specifically, has a methyl group at the 4th position and an aldehyde group at the 7th position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of dihydrofuran and hydrazone intermediates .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Indole-7-carboxylic acid.
Reduction: 4-Methyl-1H-indole-7-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-indole-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3rd position.
Indole-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4th position.
Indole-7-carboxaldehyde: Similar to 4-Methyl-1H-indole-7-carbaldehyde but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and an aldehyde group on the indole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
4-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8(6-12)10-9(7)4-5-11-10/h2-6,11H,1H3 |
InChI-Schlüssel |
FGDMOFOWYSPHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CNC2=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)


![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

